2-Isopropyl-1,3-dioxoisoindoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-1,3-dioxoisoindoline-4-carboxylic acid is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-1,3-dioxoisoindoline-4-carboxylic acid typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further modified to introduce the isopropyl and carboxylic acid groups . Transition-metal-catalyzed reactions and organocatalytic methods are also employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-1,3-dioxoisoindoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols .
Scientific Research Applications
2-Isopropyl-1,3-dioxoisoindoline-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isopropyl-1,3-dioxoisoindoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus and carbonyl groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid
- 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 3-Oxo-5-isoindolinecarboxylic acid
Uniqueness
2-Isopropyl-1,3-dioxoisoindoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group and carboxylic acid functionality contribute to its versatility in various applications .
Biological Activity
2-Isopropyl-1,3-dioxoisoindoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its unique isoindoline structure, which contributes to its biological activity. The presence of the dioxo and carboxylic acid functional groups is significant for its interaction with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Protein Kinases : The compound has shown potential as a selective inhibitor of certain protein kinases, particularly PRPK (Pseudokinase) . This inhibition can lead to altered cellular signaling pathways that are crucial in cancer and inflammatory diseases.
- Regulation of Cytokine Levels : It has been noted that derivatives of isoindoline compounds can influence the levels of tumor necrosis factor-alpha (TNFα) and nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB), both of which are pivotal in inflammatory responses .
Table 1: Biological Activities of this compound
Activity Type | Description | IC50 Value |
---|---|---|
PRPK Inhibition | Inhibits PRPK activity, affecting cell signaling | Nanomolar range |
TNFα Modulation | Reduces TNFα levels in mammalian systems | Significant reduction observed |
Calcium Channel Blocking | Potential T-type calcium channel blocker | IC50 ~ 0.95 μM |
Case Studies and Research Findings
- PRPK Targeting : A study demonstrated that derivatives based on the isoindoline scaffold exhibited selective binding and inhibition of PRPK, suggesting therapeutic potential in conditions where PRPK is implicated . The structural optimization led to compounds with improved binding affinity and selectivity.
- Inflammation Studies : Research involving the modulation of TNFα levels highlighted the compound's ability to reduce inflammatory markers in vitro. This suggests a possible application in treating inflammatory diseases .
- Calcium Channel Blockade : Another study explored the calcium channel blocking properties of related compounds, indicating that this compound may also play a role in cardiovascular regulation via calcium channel interactions .
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
1,3-dioxo-2-propan-2-ylisoindole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c1-6(2)13-10(14)7-4-3-5-8(12(16)17)9(7)11(13)15/h3-6H,1-2H3,(H,16,17) |
InChI Key |
ZVWMCDNEQITOBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C1=O)C(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.